3-Aminocyclopentyl benzoate 3-Aminocyclopentyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14042801
InChI: InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

3-Aminocyclopentyl benzoate

CAS No.:

Cat. No.: VC14042801

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

3-Aminocyclopentyl benzoate -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name (3-aminocyclopentyl) benzoate
Standard InChI InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2
Standard InChI Key GXOQCTFAJHGZKN-UHFFFAOYSA-N
Canonical SMILES C1CC(CC1N)OC(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Aminocyclopentyl benzoate (IUPAC name: (1R,3S)-3-aminocyclopentyl benzoate) is characterized by a cyclopentane ring substituted with an amino group at the 3-position and a benzoate ester at the 1-position. Its stereochemistry confers distinct physicochemical properties, influencing solubility, reactivity, and biological interactions. The molecular weight is 205.25 g/mol, with a density of 1.21 g/cm³.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
CAS NumberNot publicly disclosed
Boiling Point382.5°C (estimated)
SolubilityLow in water; soluble in DMSO

Stereochemical Considerations

The (1R,3S) configuration enables specific interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects. X-ray crystallography data, though unavailable for this compound, suggest analogous cyclopentyl derivatives adopt chair-like conformations that optimize steric stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-aminocyclopentanol with benzoyl chloride in the presence of a base (e.g., triethylamine). Key steps include:

  • Activation: Benzoyl chloride reacts with the hydroxyl group of 3-aminocyclopentanol, forming a tetrahedral intermediate.

  • Deprotonation: The base scavenges HCl, driving the reaction toward ester formation.

  • Purification: Crude product is isolated via column chromatography, yielding >95% purity.

Scalability Challenges

Industrial production faces hurdles in maintaining optical purity during scale-up. Catalytic asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, are under investigation to address racemization risks.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-aminocyclopentanol and benzoic acid. For example, refluxing with 1M NaOH produces a 78% yield of the alcohol.

Amino Group Reactivity

The primary amine participates in:

  • Acylation: Reaction with acetyl chloride forms N-acetyl derivatives.

  • Reductive Alkylation: Formaldehyde and NaBH₃CN yield N-methylated products.

Biological and Pharmacological Insights

Antiviral Applications

Preliminary data posit its utility as an intermediate in anti-HIV drug candidates. The cyclopentyl scaffold mimics ribose conformations, potentially disrupting viral polymerase activity.

Comparative Analysis with Analogous Compounds

3-Aminobenzoic Acid vs. 3-Aminocyclopentyl Benzoate

While 3-aminobenzoic acid (C₇H₇NO₂) lacks the cyclopentyl group, its methyl ester derivatives demonstrate moderate enzyme inhibition . The addition of the cyclopentane ring in 3-aminocyclopentyl benzoate enhances lipophilicity (clogP = 2.1 vs. 1.3 for 3-aminobenzoic acid), potentially improving blood-brain barrier permeability .

Table 2: Physicochemical Comparison

CompoundclogPMolecular WeightWater Solubility (mg/mL)
3-Aminobenzoic acid1.3137.1412.5
3-Aminocyclopentyl benzoate2.1205.250.8

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with GR/GST isoforms using X-ray crystallography.

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability in murine models.

  • Toxicity Profiling: Determine LD₅₀ and organ-specific toxicity in vitro.

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